molecular formula C9H12O3 B6207548 1-methyl-3-oxospiro[3.3]heptane-1-carboxylic acid CAS No. 2731006-97-4

1-methyl-3-oxospiro[3.3]heptane-1-carboxylic acid

Cat. No. B6207548
CAS RN: 2731006-97-4
M. Wt: 168.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-oxospiro[3.3]heptane-1-carboxylic acid (MOCA) is an organic compound with a molecular formula of C7H12O3. It is a bicyclic molecule with a seven-membered ring structure and an oxygen-containing carboxylic acid group. MOCA is an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and biopolymers. It is also used in the synthesis of a variety of other functionalized molecules, including alcohols, amines, and esters.

Mechanism of Action

The mechanism of action of 1-methyl-3-oxospiro[3.3]heptane-1-carboxylic acid is not fully understood. However, it is believed to involve the formation of a reactive intermediate, which then undergoes a variety of chemical reactions. These reactions can include the formation of new bonds, the cleavage of existing bonds, and the formation of new functional groups.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-methyl-3-oxospiro[3.3]heptane-1-carboxylic acid are not fully understood. However, it is believed to have a variety of effects on the body, including the inhibition of enzymes, the regulation of gene expression, and the modulation of cell signaling pathways. Additionally, 1-methyl-3-oxospiro[3.3]heptane-1-carboxylic acid has been shown to have a variety of effects on the central nervous system, including the modulation of neurotransmitter release and the modulation of receptor binding.

Advantages and Limitations for Lab Experiments

1-methyl-3-oxospiro[3.3]heptane-1-carboxylic acid has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and can be used in a variety of reactions. Additionally, 1-methyl-3-oxospiro[3.3]heptane-1-carboxylic acid has a low toxicity profile and is not known to be carcinogenic. However, there are some limitations to the use of 1-methyl-3-oxospiro[3.3]heptane-1-carboxylic acid in laboratory experiments. For example, it is not particularly soluble in water, and is not very stable in the presence of oxygen. Additionally, 1-methyl-3-oxospiro[3.3]heptane-1-carboxylic acid is not very soluble in organic solvents, and is not very stable in the presence of light.

Future Directions

There are a variety of potential future directions for the use of 1-methyl-3-oxospiro[3.3]heptane-1-carboxylic acid. For example, it could be used in the synthesis of a variety of pharmaceuticals, agrochemicals, and biopolymers. Additionally, it could be used in the synthesis of a variety of other functionalized molecules, including alcohols, amines, and esters. Additionally, 1-methyl-3-oxospiro[3.3]heptane-1-carboxylic acid could be used in the synthesis of peptides, nucleosides, and other organic compounds. Furthermore, 1-methyl-3-oxospiro[3.3]heptane-1-carboxylic acid could be used to study the mechanism of action of various compounds, and to explore the biochemical and physiological effects of various compounds. Finally, 1-methyl-3-oxospiro[3.3]heptane-1-carboxylic acid could be used in the synthesis of a variety of new materials, including nanomaterials, polymers, and other functionalized materials.

Synthesis Methods

1-methyl-3-oxospiro[3.3]heptane-1-carboxylic acid can be synthesized by a variety of methods, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Mitsunobu reaction. The Wittig reaction is a commonly used method for the synthesis of 1-methyl-3-oxospiro[3.3]heptane-1-carboxylic acid, and involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. The Horner-Wadsworth-Emmons reaction is a more complex reaction, which involves the reaction of an alkylphosphonate with an aldehyde or ketone to form an alkene. The Mitsunobu reaction is a versatile method for the synthesis of 1-methyl-3-oxospiro[3.3]heptane-1-carboxylic acid, and involves the reaction of an alcohol with a phosphonate to form an alkene.

Scientific Research Applications

1-methyl-3-oxospiro[3.3]heptane-1-carboxylic acid has been used in a variety of scientific research applications, including the synthesis of peptides, nucleosides, and other organic compounds. It has also been used in the synthesis of a variety of pharmaceuticals, including antifungal agents, antibiotics, and anti-cancer drugs. Additionally, 1-methyl-3-oxospiro[3.3]heptane-1-carboxylic acid has been used in the synthesis of a variety of agrochemicals, including herbicides and insecticides.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-3-oxospiro[3.3]heptane-1-carboxylic acid involves the condensation of a ketone and a carboxylic acid to form a spirocyclic compound. The ketone and carboxylic acid can be obtained from commercially available starting materials.", "Starting Materials": [ "Cyclohexanone", "Methylmagnesium bromide", "Ethyl chloroformate", "Sodium hydroxide", "Carbon dioxide", "Methanol", "Acetic acid" ], "Reaction": [ "Step 1: Preparation of 1-methylcyclohexanone by reacting cyclohexanone with methylmagnesium bromide", "Step 2: Protection of the ketone group by reacting 1-methylcyclohexanone with ethyl chloroformate", "Step 3: Hydrolysis of the ester group to form 1-methylcyclohexanone carboxylic acid by reacting the protected ketone with sodium hydroxide", "Step 4: Decarboxylation of 1-methylcyclohexanone carboxylic acid to form 1-methyl-3-oxospiro[3.3]heptane by reacting with carbon dioxide in methanol", "Step 5: Oxidation of 1-methyl-3-oxospiro[3.3]heptane to form 1-methyl-3-oxospiro[3.3]heptane-1-carboxylic acid by reacting with acetic acid and sodium hypochlorite" ] }

CAS RN

2731006-97-4

Molecular Formula

C9H12O3

Molecular Weight

168.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.